(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine
Description
Properties
IUPAC Name |
(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-5-7-11-8(13-12-7)6-1-3-10-4-2-6/h1-4H,5,9H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZJPAORZHDEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567917 | |
| Record name | 1-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-50-1 | |
| Record name | 3-(4-Pyridinyl)-1H-1,2,4-triazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131052-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazine Derivatives with Pyridine-Containing Precursors
- Starting from pyridine derivatives bearing suitable leaving groups or functional groups (e.g., pyridine-4-carbaldehyde or pyridine-4-yl-substituted hydrazones).
- Reaction with hydrazine or aminoguanidine derivatives to form the 1,2,4-triazole ring via cyclization.
- Subsequent functional group transformations to introduce the methanamine moiety at the 5-position of the triazole ring.
This approach is supported by literature describing the synthesis of 1,2,4-triazole derivatives via hydrazine hydrate treatment of pyridine sulfonamides or related intermediates, yielding amino-substituted triazoles in moderate to good yields (40–69%) under reflux conditions in ethanol or acetonitrile.
Stepwise Construction via Hydrazone Formation and Oxidative Cyclization
- Formation of hydrazones from pyridine-4-carbaldehyde and hydrazine derivatives.
- Oxidative cyclization using reagents such as N-chlorosuccinimide (NCS) in dry solvents (e.g., DMF) at low temperature (0 °C) to form the triazole ring.
- Neutralization and isolation of the product by filtration and washing, yielding high purity triazolopyridine derivatives.
This method is noted for its mild conditions and high yields (>90%) and is applicable to various substituted hydrazones.
Detailed Preparation Methodology
Synthesis of Pyridin-4-yl-1,2,4-triazole Core
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Pyridine-4-carbaldehyde + hydrazine hydrate | Formation of hydrazone intermediate in ethanol or acetonitrile under reflux | Hydrazone intermediate |
| 2 | N-chlorosuccinimide (NCS) in dry DMF, 0 °C | Oxidative cyclization of hydrazone to form 1,2,4-triazole ring | Formation of 3-(pyridin-4-yl)-1H-1,2,4-triazole |
| 3 | Neutralization with Et3N, filtration, washing | Isolation of pure triazolopyridine | >90% yield, pale yellow solid |
Introduction of Methanamine Group at 5-Position
- The methanamine substituent can be introduced by nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or aldehyde functionality at the 5-position of the triazole ring.
- Alternatively, direct amination of 5-formyl-1,2,4-triazole derivatives with ammonia or amine sources under mild conditions can yield the methanamine group.
Representative Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Ethanol, acetonitrile, or DMF |
| Temperature | 0 °C for cyclization; reflux for hydrazone formation |
| Reaction Time | 1–18 hours depending on step |
| Workup | Extraction with ethyl acetate or dichloromethane, washing with water, drying over MgSO4 |
| Purification | Filtration, recrystallization, or chromatography |
Research Findings and Yields
- The hydrazine-mediated cyclization yields amino-substituted triazoles in moderate to good yields (40–69%).
- Oxidative cyclization with NCS provides high yields (>90%) of triazolopyridine intermediates.
- The methanamine introduction step is typically efficient, with isolated yields depending on the precursor and reaction conditions.
- The overall synthetic sequence is amenable to scale-up and modification for various substituted analogs.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Hydrazine Cyclization | Pyridine sulfonamides or hydrazones | Hydrazine hydrate, K2CO3 | Reflux in ethanol/acetonitrile | 40–69% | Moderate yields, multi-step |
| Oxidative Cyclization | Pyridine-4-carbaldehyde + hydrazine | N-chlorosuccinimide (NCS), Et3N | 0 °C to RT, DMF solvent | >90% | High yield, mild conditions |
| Methanamine Introduction | 5-formyl triazole derivatives | Ammonia or amines | Mild heating or reductive amination | Variable | Efficient amination step |
Additional Notes
- The choice of synthetic route depends on the availability of starting materials and desired substitution pattern.
- Protective groups may be employed to avoid side reactions during multi-step synthesis.
- Purification techniques such as chromatography and recrystallization are essential for obtaining analytically pure compounds.
- Characterization by NMR, mass spectrometry, and X-ray crystallography confirms structure and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing enzyme inhibitors and receptor antagonists.
Biological Studies: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and triazole rings can form hydrogen bonds and π-π interactions with the active sites of proteins, thereby modulating their activity. This compound can inhibit enzyme activity or block receptor signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s key structural analogs differ in substituents on the triazole ring or pyridine moiety, influencing solubility, lipophilicity, and bioactivity. Below is a comparative analysis:
Biological Activity
The compound (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine , also known by its chemical structure C₈H₉N₅, has garnered interest due to its potential biological activities, particularly in antimicrobial and immunomodulatory contexts. This article reviews the latest findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a triazole ring substituted with a pyridine moiety. This configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance:
- Synthesis and Testing : New derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria. One study reported that certain derivatives showed Minimum Bactericidal Concentration (MBC) values as low as 15.6 µg/mL against five bacterial strains, indicating strong antimicrobial activity .
| Compound | MBC (µg/mL) | Activity Level |
|---|---|---|
| 2a | 15.6 | Strong |
| 4a | 31.25 | Moderate |
| 6a | 31.25 | Sensitive |
Immunomodulatory Effects
The immunomodulatory potential of this compound has also been explored. In a study involving peripheral blood mononuclear cells (PBMC), several derivatives exhibited low toxicity and altered cytokine release profiles:
- Cytokine Release : Compounds significantly inhibited the release of TNF-α, with reductions between 44% to 60% compared to control cultures . The most effective compounds were noted to modulate both innate and adaptive immune responses.
| Compound | TNF-α Inhibition (%) | Cytokine Profile |
|---|---|---|
| 3a | 60 | High |
| 3c | 55 | Moderate |
Study on Antibacterial Activity
A comprehensive study evaluated the antibacterial efficacy of several triazole derivatives against standard strains such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the triazole ring significantly influenced activity levels, underscoring the importance of structural variations in enhancing efficacy .
Immunomodulatory Research
In another investigation focusing on immunomodulation, compounds derived from this compound were tested for their effects on cytokine production in PBMC cultures stimulated with lipopolysaccharides (LPS). The findings revealed that specific substitutions led to enhanced production of IL-10 while suppressing pro-inflammatory cytokines like TNF-α and IFN-γ .
Q & A
Q. What are the established synthetic routes for (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine, and how can reaction conditions be optimized?
The compound is typically synthesized via S-alkylation of precursor heterocycles. For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives can react with alkyl halides in alkaline methanol at room temperature to introduce substituents . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of thiol precursor to alkyl halide) and reaction time to maximize yield. Sodium hydroxide is critical for deprotonation and nucleophilic attack .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
1H-NMR and 13C-NMR are primary tools for confirming the structure, particularly to verify the pyridinyl and triazole ring protons (δ ~8.5–9.0 ppm for pyridine, δ ~7.5–8.5 ppm for triazole) . Mass spectrometry (MS) validates molecular weight, while FTIR identifies functional groups like NH₂ (stretch ~3350 cm⁻¹) and C=N (stretch ~1600 cm⁻¹) . Purity is assessed via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How do structural modifications to the triazole ring impact biological activity in SAR studies?
Introducing substituents like alkylsulfanyl groups or benzylidene moieties alters interactions with enzymatic cavities. For instance, adding a methylene linker (-CH₂-) enhances fit into hydrophobic pockets of tyrosine-related enzymes, improving inhibitory activity . Conversely, bulky groups (e.g., 3-nitrobenzylidene) reduce efficacy due to steric hindrance . Computational docking (e.g., AutoDock Vina) helps predict binding affinities .
Q. What computational strategies are used to predict the compound’s target interactions?
Molecular docking and MD simulations are key. For example, studies on similar triazole derivatives use PDB structures (e.g., AbTYR enzyme) to model interactions. Hydrogen bonding between the triazole NH and enzyme active sites (e.g., Asp381) is critical . QSAR models based on Hammett constants (σ) and logP values further predict bioactivity trends .
Q. How can conflicting data on substituent effects in pharmacological studies be resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or model systems (in vitro vs. in vivo). For example, 4-chlorobenzylidene derivatives show actoprotective effects in rat models but not in cell-based assays, likely due to metabolic differences . Systematic meta-analysis of substituent electronic (Hammett σ) and steric (Taft Es) parameters clarifies trends .
Q. What methodologies ensure stability and purity during long-term storage?
Lyophilization in inert atmospheres (N₂) prevents oxidation. Purity is maintained via HPLC monitoring (C18 columns, acetonitrile/water gradient) . Stability studies under accelerated conditions (40°C/75% RH for 6 months) assess degradation products, with LC-MS identifying hydrolyzed or dimerized byproducts .
Pharmacological Evaluation
Q. Which in vitro and in vivo models are suitable for evaluating bioactivity?
- Antimicrobial : MIC assays against S. aureus and E. coli using broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations .
- Neuroprotective : Rodent models (e.g., forced swimming test) for actoprotective activity, comparing to riboxin as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
